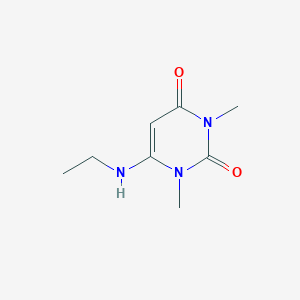
6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative with the molecular formula C8H13N3O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethylamine with 1,3-dimethyluracil under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: 6-Ethylamino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione.
Reduction: 6-Amino-1,3-dimethyl-1H-pyrimidine-2,4-dione.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
- 6-Amino-1,3-dimethyl-1H-pyrimidine-2,4-dione
- 6-Propylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
- 6-Cyclopentylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
Comparison: 6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
5770-43-4 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
6-(ethylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-4-9-6-5-7(12)11(3)8(13)10(6)2/h5,9H,4H2,1-3H3 |
Clé InChI |
LKDYUNLCDHHAQX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=O)N(C(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
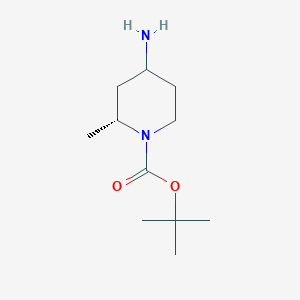
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)




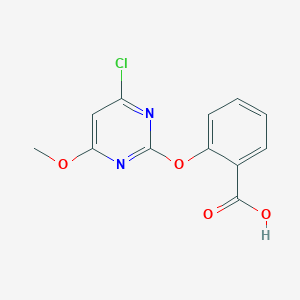
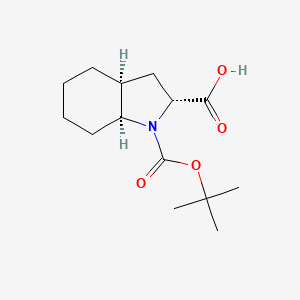

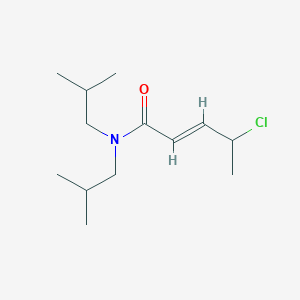


![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
